molecular formula C3H8N2 B1197363 Allylhydrazine CAS No. 7422-78-8

Allylhydrazine

Cat. No.: B1197363
CAS No.: 7422-78-8
M. Wt: 72.11 g/mol
InChI Key: ZTILHLWDFSMCLZ-UHFFFAOYSA-N
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Description

Allylhydrazine (CH₂=CHCH₂-NH-NH₂) is a hydrazine derivative featuring an allyl group (-CH₂CH=CH₂) attached to a hydrazine core. It is a liquid compound with unique reactivity toward radical oxidants, enabling its use in ultrasound-based molecular imaging of oxidative stress .

Properties

IUPAC Name

prop-2-enylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c1-2-3-5-4/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTILHLWDFSMCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52207-83-7 (hydrochloride)
Record name Allylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2043820
Record name Allylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7422-78-8
Record name Allylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc-Hydrazine Alkylation

Boc-hydrazine (NH₂NHBoc) reacts with allyl bromide under phase-transfer catalysis (PTC) conditions (toluene/NaOH/K₂CO₃) to yield 1,1-dithis compound. However, this method fails to produce this compound directly, as the Boc group deactivates the remaining nitrogen.

1,2-Bis-Boc-Hydrazine Route

Allylation of 1,2-bis-Boc-hydrazine under PTC conditions exhibits inconsistent selectivity. Small-scale reactions (≤1 g) yield 50% this compound after deprotection, but larger batches produce mixtures of mono- and disubstituted products. The cause of this scale-dependent selectivity remains unresolved but may relate to localized reagent concentrations or mixing efficiency.

Tri-Boc-Hydrazine Method

The most effective route involves allylation of 1,1,2-tri-Boc-hydrazine, which permits exclusive mono-alkylation. Reaction with allyl bromide in toluene/NaOH/K₂CO₃ with tetrabutylammonium hydrogen sulfate (TBAHS) as a catalyst achieves 82% yield of 1-allyl-1,1,2-tri-Boc-hydrazine. Subsequent deprotection with trifluoroacetic acid (TFA) liberates this compound in 98% purity.

Advantages :

  • Selectivity : No disubstituted byproducts detected.

  • Scalability : Consistent yields across bench-scale (1–10 g) trials.

  • Purification : Avoids chromatography; simple filtration suffices.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for this compound synthesis methods:

MethodYield (%)SelectivityScalabilityPurification Difficulty
Classical Alkylation13–30LowLimitedHigh (distillation)
1,2-Bis-Boc-Hydrazine50VariableModerateModerate (chromatography)
Tri-Boc-Hydrazine82HighHighLow (filtration)

Key Findings :

  • The tri-Boc method outperforms others in yield and selectivity but requires multi-step Boc protection/deprotection.

  • Classical alkylation remains the simplest route but is impractical for high-purity applications.

Industrial Production Considerations

Raw Material Costs

Hydrazine hydrate, a precursor in all methods, is produced via the Raschig process (NH₃ + NaOCl → NH₂NH₂), which demands large ammonia excesses and generates dilute hydrazine solutions. Recent patents describe improved routes using chloroureas and alkali hydroxides, reducing water "ballast" from 20:1 to <5:1 (water:hydrazine) . These advances could lower this compound production costs by 30–40%.

Mechanism of Action

The mechanism of action of allylhydrazine involves its ability to undergo oxidation and substitution reactions. In the presence of radical oxidants, this compound is converted into nitrogen gas and propylene, which can be detected using ultrasound imaging . This property makes it useful for imaging oxidative stress in biological tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Allylhydrazine and Structurally/Functionally Related Hydrazine Derivatives

Compound Structure Key Applications Differentiating Factors from this compound Reference
This compound CH₂=CHCH₂-NH-NH₂ Ultrasound imaging of ROS in vivo; oxidative stress detection. Unique gas-generating mechanism via ROS oxidation; liposomal encapsulation enhances stability and specificity.
Phenylhydrazine C₆H₅-NH-NH₂ Synthetic precursor for dyes, pharmaceuticals; induces hemolytic anemia in studies. Lacks gas-generating reactivity; carcinogenic in mice (lung tumors at 10 mg/kg/day).
Acylhydrazones R-C(=O)-NH-NH₂ Antimicrobial, anticancer agents; E/Z isomerization studies. Stable Schiff bases; no gas-phase reactivity. Biological activity hinges on aromatic substituents.
LJP1207 Phenylpropenyl-hydrazine Discontinued drug candidate for autoimmune diseases (toxicity concerns). Structural similarity to this compound but discontinued due to this compound-like toxicity.
Hydrazones R₁R₂C=N-NH₂ Catalytic intermediates; hydrohydrazination products. Formed via Au-catalyzed reactions; lack ROS-specific gas nucleation.

Reactivity with Radical Oxidants

  • This compound : Rapidly oxidizes with pseudo first-order kinetics (rate constant k = 0.23 s⁻¹), generating N₂ and propene gas. Detects ROS at 10 µM concentrations in vitro .
  • Acylhydrazones : Exhibit ROS scavenging in some contexts but lack gas-phase transitions critical for ultrasound contrast .

Toxicity Profiles

  • This compound : Moderate toxicity (LD₅₀ ~8,300–9,800 mg/kg) necessitates liposomal delivery to mitigate systemic exposure .
  • Phenylhydrazine: Highly carcinogenic; induces lung tumors in 50% of mice at 10 mg/kg/day .

Biological Activity

Allylhydrazine is an organic compound with significant biological activity, particularly in the realms of cancer research and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

1. Synthesis of this compound

This compound can be synthesized through various methods, each impacting its yield and purity. A notable method involves the allylation of 1,2-bis-Boc-hydrazine under phase transfer catalytic conditions. This method has shown promising results with yields ranging from 62% to 88% for monosubstituted products, while also highlighting challenges in selectivity when larger quantities are used .

Synthesis Method Yield (%) Selectivity
Classical method (hydrazine hydrate)VariableMixture of allyl and diallyl hydrazine
Phase transfer catalytic (1,2-bis-Boc-hydrazine)71%Selective for monosubstituted product
Phase transfer catalytic (tri-Boc-hydrazine)82%Selective for this compound

2.1 Anticancer Properties

This compound has been studied for its potential anticancer effects. It exhibits mechanisms that induce apoptosis in various cancer cell lines, including colon (HCT-116), breast (MDA-MB-231), and gastric cancers. The compound has been shown to:

  • Induce Apoptosis : this compound activates caspase-3 and alters the Bax/Bcl-2 ratio, promoting cell death in cancer cells .
  • Cell Cycle Arrest : It causes G2/M phase arrest in several cancer types, inhibiting cell proliferation .
  • Inhibit Migration and Invasion : The compound suppresses pathways such as Wnt/β-catenin, which are crucial for cancer metastasis .

2.2 Mechanistic Insights

The biological activity of this compound is attributed to several molecular interactions:

  • Reactive Oxygen Species (ROS) : this compound generates ROS, which triggers mitochondrial apoptosis pathways .
  • Inhibition of Key Signaling Pathways : It has been observed to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways, both of which are critical in cancer cell survival and proliferation .

3.1 In Vitro Studies

Research has demonstrated that this compound effectively reduces cell viability in various cancer cell lines through apoptotic mechanisms. For instance:

  • In HCT-116 colon cancer cells, this compound treatment led to increased levels of cytochrome c release from mitochondria and a significant decrease in Bcl-2 levels .
  • Breast cancer models showed that this compound inhibited the expression of HIF-1α and reduced the nuclear translocation of Trx-1, leading to decreased tumor growth in xenograft models .

3.2 In Vivo Studies

In vivo studies using animal models have corroborated the findings from in vitro studies:

  • In BALB/c nude mice xenografted with HCT-116 cells, this compound significantly inhibited tumor growth compared to controls .
  • Similar effects were noted in breast cancer models where metastasis was suppressed following treatment with this compound .

4. Conclusion

This compound presents a promising avenue for anticancer drug development due to its multifaceted biological activity. Its ability to induce apoptosis, inhibit key signaling pathways, and suppress tumor growth highlights its potential as a therapeutic agent. Future research should focus on elucidating its precise mechanisms of action and optimizing its synthesis for clinical applications.

Q & A

Q. What are the common synthetic routes for allylhydrazine, and how do reaction conditions influence product purity?

this compound is typically synthesized via Au-catalyzed hydrohydrazination of allenes. For example, using a cyclic(alkyl)(amino)carbene (CAAC)-Au catalyst, Bertrand et al. demonstrated that regioselectivity depends on the substitution pattern of the allene substrate. Terminal allenes yield this compound, while tetrasubstituted allenes favor hydrazone formation . Conventional methods starting from hydrazine monohydrate often produce mixtures (e.g., this compound and dithis compound), complicating purification due to similar physicochemical properties. A protecting group strategy has been successfully applied to mitigate this issue .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : To confirm hydrazine functional groups and regioselectivity in products.
  • HPLC/MS : For purity assessment and separation of isomeric byproducts.
  • Phosphomolybdic acid (PMA) assays : Adapted from phenylhydrazine analysis (NMAM Method 3518), PMA forms colored complexes with hydrazines for quantitative analysis .
  • X-ray crystallography : To resolve structural ambiguities in hydrazone derivatives .

Q. How should this compound be handled and stored to ensure stability?

this compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use anhydrous solvents (e.g., THF, DCM) for reactions. Stability tests under varying pH and temperature are recommended, as hydrazines can degrade into volatile byproducts (e.g., NH₃) .

Advanced Research Questions

Q. How does substrate substitution dictate regioselectivity in this compound synthesis?

Computational studies (e.g., DFT) by Ujaque and Lledós revealed that Au-catalyzed hydrohydrazination proceeds via an outer-sphere mechanism. Nucleophilic attack on the terminal allene carbon forms this compound, while central carbon attack requires subsequent proton transfer and Au migration to yield hydrazones. Steric and electronic effects of substituents (e.g., phenyl vs. alkyl groups) modulate this selectivity .

Q. What strategies address contradictions in reported reaction outcomes for this compound derivatives?

Discrepancies often arise from subtle differences in substrate structure or catalytic systems. To resolve these:

  • Systematic substrate screening : Vary substituents to map electronic/steric effects.
  • Kinetic isotope effect (KIE) studies : Identify rate-determining steps (e.g., nucleophilic addition vs. proton transfer).
  • In-situ monitoring : Use techniques like IR spectroscopy to track intermediate formation .

Q. What computational tools are suitable for studying this compound reaction mechanisms?

Density Functional Theory (DFT) with solvent corrections (e.g., SMD model) effectively maps energy profiles for Au-catalyzed pathways. Focus on transition states for nucleophilic addition and proton transfer. Molecular dynamics simulations can further assess solvent effects on regioselectivity .

Q. How can the stability of this compound under varying experimental conditions be systematically evaluated?

Design accelerated degradation studies:

  • Thermal stress : Heat samples at 40–80°C and monitor decomposition via TGA/DSC.
  • Oxidative stress : Expose to O₂ or H₂O₂, then quantify degradation products (e.g., NH₃) via ion chromatography.
  • pH-dependent stability : Test in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track hydrazine loss .

Q. What in vitro models are appropriate for preliminary toxicity profiling of this compound?

Follow ATSDR guidelines for hydrazine analogs:

  • Ames test : Assess mutagenicity using Salmonella typhimurium strains.
  • HepG2 cell assays : Evaluate hepatotoxicity via MTT viability tests.
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress in human fibroblasts .

Methodological Best Practices

  • Documentation : Adhere to Beilstein Journal guidelines: report catalyst loading, solvent purity, and characterization data (e.g., NMR shifts, HPLC retention times) to ensure reproducibility .
  • Regulatory compliance : Note that this compound is listed under export control regimes (e.g., 1C111.a.4.d); obtain necessary permits for international collaborations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Allylhydrazine
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Reactant of Route 2
Allylhydrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.